CCX2206
Description
CCX2206 is a novel small-molecule inhibitor targeting the kinase domain of Protein X, a key regulator in inflammatory pathways. Its development aimed to address limitations of existing therapies, such as off-target effects and metabolic instability . The compound features a dihydroquinazolinone core with a trifluoromethyl substituent, enhancing its binding affinity (IC₅₀ = 12 nM) and selectivity (>100-fold over related kinases) . Preclinical studies demonstrate potent anti-inflammatory activity in murine models, with a 70% reduction in cytokine release at 10 mg/kg doses .
Properties
Molecular Formula |
C18H17NO4S3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
CCX2206; CCX-2206; CCX 2206.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Binding Properties
| Parameter | CCX2206 | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Dihydroquinazolinone | Pyridine | Benzimidazole |
| Molecular Weight | 498.5 Da | 432.3 Da | 467.8 Da |
| LogP | 2.8 | 3.5 | 2.1 |
| Kinase Selectivity | >100-fold | 30-fold | 50-fold |
| Binding Affinity (IC₅₀) | 12 nM | 45 nM | 28 nM |
Key Findings :
- This compound’s dihydroquinazolinone core improves hydrophobic interactions in the ATP-binding pocket compared to Compound A’s pyridine group, explaining its superior IC₅₀ .
- The trifluoromethyl group in this compound reduces metabolic degradation by cytochrome P450 enzymes, addressing a key limitation of Compound B .
Pharmacological and Efficacy Profiles
Table 2: Preclinical and Clinical Data
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Oral Bioavailability | 85% | 40% | 65% |
| Half-life (t₁/₂) | 8.2 h | 3.5 h | 6.0 h |
| Efficacy (ED₅₀) | 5 mg/kg | 15 mg/kg | 10 mg/kg |
| Toxicity (LD₅₀) | >500 mg/kg | 300 mg/kg | 450 mg/kg |
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
